methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine
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Overview
Description
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is a heterocyclic compound that features a benzotriazole ring. Benzotriazoles are known for their versatility and are used in various applications, including as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the benzotriazole to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve batch processes where the reactants are combined in a reactor and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobenzotriazoles, and substituted benzotriazoles .
Scientific Research Applications
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation .
Mechanism of Action
The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
Uniqueness
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8/h3-5,10H,6H2,1-2H3 |
InChI Key |
OJHWRYZVGJZTNL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC2=NN(N=C21)C |
Origin of Product |
United States |
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